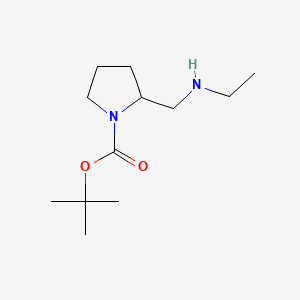

tert-Butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“tert-Butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate” is a chemical compound with the CAS Number: 955979-19-8 . It has a molecular weight of 214.31 . The compound is in liquid form and is stored at 4°C .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H22N2O2/c1-11(2,3)15-10(14)13-7-5-6-9(13)8-12-4/h9,12H,5-8H2,1-4H3 . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis

The compound is in liquid form . More specific physical and chemical properties were not found in the sources I accessed.Applications De Recherche Scientifique

Enzymatic C-Demethylation and Metabolic Pathways

Research has shown the importance of tert-butyl compounds in understanding enzymatic processes and drug metabolism. For instance, the study by Yoo et al. (2008) explored the in vitro metabolism of a dipeptidyl peptidase-4 inhibitor, identifying major metabolic reactions including hydroxylation and carbonyl reduction. This work emphasizes the role of tert-butyl compounds in pharmacokinetics and the identification of metabolites through hepatic systems Yoo et al., 2008.

Synthesis and Crystal Structure Analysis

The synthesis and structural elucidation of tert-butyl pyrrolidine derivatives are critical for the development of new chemical entities. Naveen et al. (2007) reported the synthesis of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate, characterizing it through spectroscopic methods and X-ray diffraction, highlighting the utility of such compounds in structural chemistry and material science Naveen et al., 2007.

Asymmetric Synthesis and Chemical Properties

The application of tert-butyl pyrrolidine derivatives in asymmetric synthesis is evident from research aiming at developing novel synthetic pathways. Funabiki et al. (2008) demonstrated the stereoselective reduction of perfluoroalkyl N-Boc-pyrrolidyl ketones, achieving excellent diastereoselectivities. This research underscores the compounds' role in facilitating stereoselective organic synthesis, which is fundamental in the production of chiral pharmaceuticals Funabiki et al., 2008.

Application in Medicinal Chemistry

Tert-butyl pyrrolidine derivatives are instrumental in the design and synthesis of biologically active molecules. Wang et al. (2001) discovered a potent inhibitor of influenza neuraminidase featuring a pyrrolidine core, illustrating the compound's significance in antiviral drug development. The structural analysis of these inhibitors bound to the neuraminidase enzyme provides valuable insights into drug design strategies Wang et al., 2001.

Safety and Hazards

The compound has been labeled with the GHS05 and GHS07 pictograms, indicating that it may cause skin corrosion/irritation and may cause respiratory irritation . The precautionary statements include P260, P261, P264, P271, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P363, P403+P233, P405, P501 .

Propriétés

IUPAC Name |

tert-butyl 2-(ethylaminomethyl)pyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-5-13-9-10-7-6-8-14(10)11(15)16-12(2,3)4/h10,13H,5-9H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKMARTBPQCEJTJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1CCCN1C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70693569 |

Source

|

| Record name | tert-Butyl 2-[(ethylamino)methyl]pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70693569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1289385-02-9 |

Source

|

| Record name | tert-Butyl 2-[(ethylamino)methyl]pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70693569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate](/img/structure/B580509.png)

![Benzyl 4-chloro-5,6,8,9-tetrahydropyrimido[4,5-d]azepine-7-carboxylate](/img/structure/B580512.png)

![Tert-Butyl (4-(Hydroxymethyl)Bicyclo[2.2.2]Octan-1-Yl)Carbamate](/img/structure/B580525.png)